molecular formula C21H26N4O2 B2426602 N-cyclohexyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950414-88-7

N-cyclohexyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2426602
CAS RN: 950414-88-7
M. Wt: 366.465
InChI Key: JYORYDOQLNIPIH-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. This core is substituted with a cyclohexyl group, a 3,4-dimethoxyphenyl group, and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused bicyclic pyrazolo[1,5-a]pyrimidine core, with the various substituents attached at the 2, 5, and 7 positions . The 3,4-dimethoxyphenyl group would introduce two ether functional groups into the structure, which could have significant effects on the compound’s chemical properties.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. The pyrazolo[1,5-a]pyrimidine core might undergo reactions at the nitrogen atoms, while the ether groups in the 3,4-dimethoxyphenyl substituent might be susceptible to reactions involving cleavage of the C-O bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ether groups could make it more polar, while the cyclohexyl group could contribute to its lipophilicity .

Scientific Research Applications

Synthesis and Biological Activity N-cyclohexyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is part of a broader class of chemical compounds that have been studied for their synthesis methods and potential biological activities. Research has demonstrated the utility of similar structures in synthesizing compounds with notable antitumor and antimicrobial activities. For instance, enaminones, related structures, have been synthesized and shown to inhibit human breast and liver carcinoma cell lines effectively, comparable to standard treatments like 5-fluorouracil (S. Riyadh, 2011). These findings suggest potential therapeutic applications for compounds within this chemical family, including this compound, in cancer treatment.

Chemical Synthesis and Modification The chemical synthesis and modification of compounds like this compound have been a focus of research, aiming to explore their chemical properties and potential applications. Studies have detailed methods for creating various derivatives through reactions with active methylene compounds and heterocyclic amines, leading to a diverse array of structures (R. Toplak et al., 1999). These methods enable the production of compounds with tailored properties, potentially useful in pharmaceuticals, materials science, and as chemical intermediates in organic synthesis.

Anticancer and Antimicrobial Potential Research into compounds structurally related to this compound has revealed promising anticancer and antimicrobial properties. The synthesis of novel pyrazolopyrimidine derivatives has been associated with significant anticancer activity against various cancer cell lines, indicating the potential of these compounds in developing new anticancer therapies (A. Rahmouni et al., 2016). Additionally, certain derivatives have shown effectiveness as anti-5-lipoxygenase agents, suggesting a broader range of therapeutic applications.

Cognitive Impairment Treatment Significant efforts have been made to discover and develop inhibitors targeting phosphodiesterase 1 (PDE1), which is implicated in cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. Studies have identified potent and selective inhibitors within the 3-aminopyrazolo[3,4-d]pyrimidinone family, highlighting their potential in treating cognitive deficits related to schizophrenia, Alzheimer's disease, and other central nervous system disorders (Peng Li et al., 2016). These findings underscore the therapeutic promise of this compound and related compounds in addressing cognitive impairments.

Safety and Hazards

Without specific toxicity data, it’s difficult to assess the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of pyrazolo[1,5-a]pyrimidine derivatives is an active area of research, and compounds like “N-cyclohexyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” could have potential applications in medicinal chemistry .

properties

IUPAC Name

N-cyclohexyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-14-11-20(23-16-7-5-4-6-8-16)25-21(22-14)13-17(24-25)15-9-10-18(26-2)19(12-15)27-3/h9-13,16,23H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYORYDOQLNIPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NC3CCCCC3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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